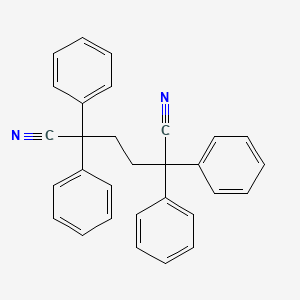

2,2,5,5-Tetraphenylhexanedinitrile

Description

2,2,5,5-Tetraphenylhexanedinitrile (C₃₄H₂₄N₂) is a symmetric organic compound featuring a hexane backbone substituted with four phenyl groups at the 2 and 5 positions and two terminal nitrile groups. Its rigid, sterically hindered structure makes it notable in coordination chemistry and materials science, where it serves as a ligand or precursor for polymers.

Properties

CAS No. |

72108-25-9 |

|---|---|

Molecular Formula |

C30H24N2 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

2,2,5,5-tetraphenylhexanedinitrile |

InChI |

InChI=1S/C30H24N2/c31-23-29(25-13-5-1-6-14-25,26-15-7-2-8-16-26)21-22-30(24-32,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-22H2 |

InChI Key |

NSANGDFWEISFLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)(C#N)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5,5-Tetraphenylhexanedinitrile typically involves the reaction of benzyl cyanide with a suitable catalyst under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the benzyl cyanide, followed by a coupling reaction to form the desired product.

Industrial Production Methods: Industrial production of 2,2,5,5-Tetraphenylhexanedinitrile may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,2,5,5-Tetraphenylhexanedinitrile can undergo various chemical reactions, including:

Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile groups can be reduced to primary amines using reagents such as lithium aluminum hydride.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2,2,5,5-Tetraphenylhexanedinitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Investigated for its potential use in drug development due to its unique structural properties.

Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2,2,5,5-Tetraphenylhexanedinitrile exerts its effects is primarily through its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2,2,5,5-Tetraphenylhexanedinitrile and analogous compounds:

Key Findings:

- Steric Effects : The phenyl groups in 2,2,5,5-Tetraphenylhexanedinitrile induce greater steric hindrance compared to methyl-substituted analogs like tetramethylfuran, limiting its reactivity in nucleophilic substitutions .

- Thermal Stability : The aromatic phenyl substituents enhance thermal stability (decomposition >300°C) relative to aliphatic analogs (e.g., tetramethylfuran, boiling point ~120°C).

- Reactivity : Nitrile groups enable metal coordination (e.g., with Cu or Pd), whereas brominated analogs like the dihydrofuran derivative exhibit halogen-specific reactivity (e.g., Suzuki coupling) .

Research Findings and Functional Differences

Structural Analysis

- Crystallography : The dihydrofuran analog (C₂₈H₂₀Br₂O) forms a planar, bromine-rich crystal lattice due to halogen bonding, while 2,2,5,5-Tetraphenylhexanedinitrile’s nitrile groups favor linear coordination geometries with metals .

- Solubility : The tetraphenylhexanedinitrile is insoluble in water but partially soluble in dichloromethane, contrasting with the EPA-listed tetramethylfuran (CAS 15045-43-9), which is miscible with most organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.